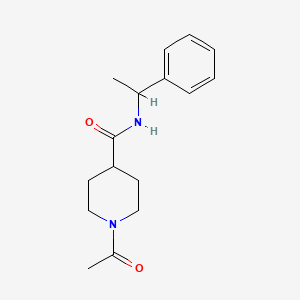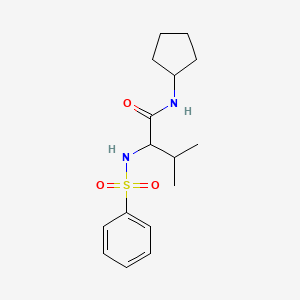
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as Acetildenafil, is a synthetic compound that belongs to the family of PDE5 inhibitors. It is a derivative of sildenafil, which is the active ingredient in the popular erectile dysfunction drug, Viagra. Acetildenafil has been found to have similar effects to sildenafil and is being studied for its potential use in treating various medical conditions.
Mécanisme D'action
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel works by inhibiting the activity of the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a molecule that helps to relax the smooth muscles in the blood vessels, allowing for increased blood flow. By inhibiting PDE5, 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel increases the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED.
Biochemical and Physiological Effects:
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been found to have similar biochemical and physiological effects to sildenafil. It has been shown to increase the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED. However, it is important to note that 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has not been extensively studied and its effects may differ from sildenafil in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. This makes it a useful tool for studying the effects of PDE5 inhibitors on various medical conditions. However, one limitation of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it has not been extensively studied and its effects may differ from sildenafil in some cases.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel. One area of interest is its potential use in treating other medical conditions, such as Raynaud's phenomenon and altitude sickness. Another area of interest is the development of new PDE5 inhibitors that are more effective and have fewer side effects than current treatments. Overall, the study of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel and other PDE5 inhibitors has the potential to lead to new and improved treatments for a range of medical conditions.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel involves several steps, starting with the reaction of 1-phenylethylamine with acetic anhydride to form N-acetyl-1-phenylethylamine. This is then reacted with 4-piperidone to form 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been studied for its potential use in treating pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). PAH is a condition that affects the arteries in the lungs, causing high blood pressure and making it difficult for the heart to pump blood through the lungs. ED is a common condition that affects men, causing difficulty in achieving or maintaining an erection.
Propriétés
IUPAC Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(14-6-4-3-5-7-14)17-16(20)15-8-10-18(11-9-15)13(2)19/h3-7,12,15H,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIMKJWGPCRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)

![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
